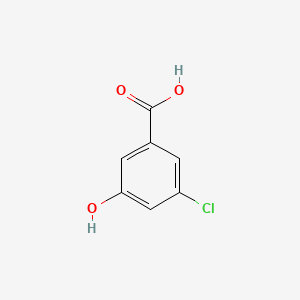

3-Chloro-5-hydroxybenzoic acid

概要

説明

GPR81, also known as hydroxycarboxylic acid receptor 1 (HCAR1), is a recently de-orphanized receptor that is activated by lactic acid (EC50 ~ 1.5 mM) but not by other hydroxycarboxylic acids. 3-chloro-5-hydroxy Benzoic Acid (3-chloro-5-hydroxy BA) is an agonist of GPR81 (EC50 = 16 µM) that is inactive against the related GPR109a (HCAR2) receptor. It is similarly effective at GPR81 receptors from a variety of mammalian species and is bioavailable, stimulating lipolysis (increased serum free fatty acids) in mice fed high fat chow for 10 weeks. 3-chloro-5-hydroxy BA, like lactate, blocks basal ghrelin secretion by primary gastric mucosal cells.

5-Chloro-m-Salicylic Acid is a biochemical.

作用機序

Target of Action

The primary target of 3-Chloro-5-hydroxybenzoic acid is the lactate receptor GPR81 . This receptor, also known as Hydroxy-carboxylic Acid Receptor 1 (HCAR1), is a member of G-protein-coupled receptors (GPCRs) and is predominantly expressed on adipocytes .

Mode of Action

This compound acts as a selective agonist for the lactate receptor GPR81 . It binds to this receptor and activates it, leading to a series of intracellular changes .

Biochemical Pathways

Upon activation of GPR81 by this compound, there is a decrease in the lipolysis of triglycerides by hormone-sensitive lipase . This results in reduced transport of fatty acids to the liver and a decrease in hepatic triglycerides .

Pharmacokinetics

In mice, oral administration of this compound at 30 mg/kg provided a Cmax of 67 μM, approximately 3-fold over the in vitro EC50, with an AUCinf of 54 h μM and a short t1/2 of 1.5 h . The 100 mg/kg p.o dose attained a Cmax of 342 μM, greater than 15-fold over the observed in vitro EC50 .

Result of Action

The activation of GPR81 by this compound leads to significant reductions in free fatty acids, as observed in a mouse model of obesity . This suggests that the compound has favorable in vivo effects on lipolysis .

生化学分析

Biochemical Properties

3-Chloro-5-hydroxybenzoic acid is a selective agonist of the lactate receptor, GPR81 . It interacts with GPR81, a G-protein-coupled receptor predominantly expressed on adipocytes . The activation of GPR81 by this compound leads to a decrease in the lipolysis of triglycerides by hormone-sensitive lipase .

Cellular Effects

The activation of GPR81 by this compound has been shown to modulate neuronal excitability in times of metabolic stress . It reduces the activity of CA1 neurons and hyperpolarizes CA1 pyramidal neurons . It also decreases the spontaneous excitatory postsynaptic current frequency and alters the paired-pulse ratio of evoked excitatory postsynaptic currents .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with GPR81 . It selectively binds to GPR81, leading to a decrease in triglyceride lipolysis . This interaction results in reduced transport of fatty acids to the liver and a decrease in hepatic triglycerides .

Temporal Effects in Laboratory Settings

It is known that it is a stable compound with a melting point of 244.0 to 248.0 °C .

Dosage Effects in Animal Models

In animal models, specifically in C57Bl6/J mice, this compound shows significant reductions in free fatty acids at all doses tested, resulting in a minimum efficacious dose of 30 mg/kg .

Metabolic Pathways

It is known that it interacts with GPR81, a receptor that plays a role in the metabolism of triglycerides .

Subcellular Localization

Given its role as a GPR81 agonist, it is likely to be found in areas of the cell where this receptor is present .

生物活性

3-Chloro-5-hydroxybenzoic acid (CHBA) is a compound that has garnered attention for its biological activity, particularly as a selective agonist of the lactate receptor GPR81. This article explores its pharmacological properties, mechanisms of action, and implications for health and disease.

- Molecular Formula : CHClO

- Molecular Weight : 172.57 g/mol

- CAS Number : 53984-36-4

This compound primarily acts as an agonist for the GPR81 receptor, which is involved in the regulation of metabolic processes. The compound exhibits significant potency with an EC value of approximately 16 μM in human GPR81 assays, indicating its effectiveness in activating this receptor compared to other related compounds .

Lipolysis and Fatty Acid Reduction

In vivo studies have demonstrated that CHBA significantly reduces free fatty acids in mouse models, suggesting a potential role in managing obesity and metabolic disorders. The compound was tested at various doses (30 mg/kg, 100 mg/kg, and 300 mg/kg), with notable reductions observed at all doses. The minimum efficacious dose was determined to be 30 mg/kg .

Pharmacokinetics

The pharmacokinetic profile of CHBA reveals important insights into its absorption and metabolism:

| Dose (mg/kg) | t (h) | AUC (h ng/mL) | C (ng/mL) | C (μM) | t (h) |

|---|---|---|---|---|---|

| 30 | 0.5 | 9356 | 11689.50 | 67.2 | 1.47 |

| 100 | 0.5 | 51312 | 55252.80 | 341.9 | 1.10 |

This data indicates a rapid peak concentration and relatively short half-life, which may influence dosing strategies for therapeutic applications .

Safety and Toxicology

While CHBA shows promising biological activity, it is essential to consider its safety profile. The compound is known to cause irritation to the eyes, skin, and respiratory system upon exposure. However, comprehensive toxicological studies are still lacking, necessitating further investigation into its long-term effects and safety in humans .

Case Studies and Research Findings

Several studies have highlighted the potential applications of CHBA:

- Weight Management : In a study involving high-fat diet-induced obesity in mice, CHBA administration resulted in significant reductions in body fat percentage and serum lipid levels, supporting its role as a therapeutic agent for obesity management .

- Exercise Physiology : Another research effort indicated that CHBA could enhance exercise performance by modulating lactate metabolism through GPR81 activation, potentially improving endurance in athletes .

- Cancer Research : Emerging data suggest that lactate signaling via GPR81 may influence tumor microenvironments, with implications for cancer therapy . Further studies are needed to explore these connections.

科学的研究の応用

Pharmaceutical Development

3-Chloro-5-hydroxybenzoic acid serves as a critical intermediate in the synthesis of various pharmaceuticals, particularly those targeting anti-inflammatory and analgesic pathways. Its ability to enhance drug efficacy while minimizing side effects makes it valuable in drug formulation.

Case Study: GPR81 Agonism

In a notable study, CHBA was identified as a selective agonist for the GPR81 receptor, which plays a role in regulating lipolysis. The compound demonstrated an EC50 of approximately 16 μM in human cells, indicating its potential for treating obesity-related metabolic disorders without the flushing side effects associated with other GPR81 agonists like niacin .

Agricultural Chemicals

The compound is also utilized in formulating herbicides and fungicides. Its effectiveness in crop protection while reducing environmental impact aligns with modern agricultural practices aimed at sustainability.

Application Overview

- Herbicides: CHBA contributes to the development of selective herbicides that target specific weed species without harming crops.

- Fungicides: It is included in formulations to combat fungal pathogens, enhancing crop yields and quality.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting and quantifying various substances within complex mixtures. Its chemical properties allow for effective separation and identification techniques.

Analytical Methods

- Chromatography: Used in high-performance liquid chromatography (HPLC) for analyzing pharmaceutical compounds.

- Spectroscopy: Acts as a standard in spectroscopic methods to ensure accurate measurements of other analytes.

Biochemical Research

Researchers employ CHBA to explore enzyme activity and metabolic pathways, significantly contributing to advancements in biochemistry and molecular biology.

Research Insights

- Studies have shown that CHBA influences metabolic processes by modulating receptor activity, particularly in adipocytes (fat cells) where it affects lipid metabolism .

Polymer Additives

In materials science, this compound is used as a modifier in polymer formulations. It enhances the thermal stability and mechanical properties of plastics, making it crucial for various industrial applications.

Properties Enhanced

- Thermal Stability: Improves resistance to heat deformation.

- Mechanical Strength: Increases tensile strength and durability of plastic products.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Dose (mg/kg) | t max (h) | AUC inf (h ng/mL) | C max (ng/mL) | C max (μM) | t 1/2 (h) |

|---|---|---|---|---|---|

| 30 | 0.5 | 9356 | 11689.50 | 67.2 | 1.47 |

| 100 | 0.5 | 51312 | 55252.80 | 341.9 | 1.10 |

Table 2: Potency of Hydroxybenzoic Acids at GPR81

| Compound | EC50 (μM) |

|---|---|

| This compound | 16 ± 9 |

| Other derivatives | >1000 |

特性

IUPAC Name |

3-chloro-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOLIYHZZKAIET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50517335 | |

| Record name | 3-Chloro-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53984-36-4 | |

| Record name | 3-Chloro-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-hydroxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。